Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate
Description
Chemical Identity and Structural Characterization
Basic Chemical Information
Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is definitively identified by its Chemical Abstracts Service registry number 364631-72-1. The compound possesses a molecular formula of C₁₂H₂₃NO₅ and exhibits a molecular weight of 261.31 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-ylcarbamate.
The compound's unique chemical identity is further established through its International Chemical Identifier code: 1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15). This identifier encodes the complete structural connectivity and stereochemical information necessary for unambiguous identification. The corresponding International Chemical Identifier Key, UIDPKGWXTKYSPZ-UHFFFAOYSA-N, provides a condensed hash representation suitable for database searches and computational applications.
The Simplified Molecular Input Line Entry System representation of this compound is expressed as O=C(OC(C)(C)C)NC1(CO)COC(C)(C)OC1. This notation effectively captures the molecular connectivity, highlighting the carbamate carbonyl group, the tert-butyl ester moiety, and the substituted 1,3-dioxane ring system. The compound has been assigned the MDL number MFCD14584933, facilitating its identification in chemical databases and inventory systems.
Molecular Structure and Conformational Analysis
The molecular architecture of this compound features a complex arrangement of functional groups centered around a six-membered 1,3-dioxane ring system. The 1,3-dioxane core represents a saturated heterocycle containing two oxygen atoms positioned at the 1- and 3-positions of the six-membered ring. This structural motif is known to adopt chair conformations analogous to cyclohexane, with the oxygen atoms introducing specific conformational preferences due to their electronegativity and lone pair electron effects.
The dioxane ring in this compound bears geminal dimethyl substitution at the 2-position, creating a 2,2-dimethyl-1,3-dioxane system. This substitution pattern significantly influences the conformational behavior of the ring system by introducing steric constraints and reducing conformational flexibility. The presence of the geminal dimethyl groups locks the ring into a more rigid conformation, potentially affecting the spatial orientation of other substituents attached to the ring.
At the 5-position of the dioxane ring, the compound features a quaternary carbon center bearing both a hydroxymethyl group and a carbamate functional group. This substitution pattern creates a spiro-like arrangement where the carbon atom serves as a junction point for multiple functional groups. The conformational analysis of such spiro and polyspiro 1,3-dioxane compounds has been extensively studied, revealing complex relationships between axial and helical chirality elements. The quaternary carbon center eliminates the possibility of ring inversion at this position, further constraining the molecular geometry.
The tert-butyl carbamate group attached to the 5-position carbon introduces additional conformational considerations. The carbamate functionality contains a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group, resulting in restricted rotation around the carbon-nitrogen bond. The bulky tert-butyl group adopts a conformation that minimizes steric interactions with the dioxane ring system and the hydroxymethyl substituent.
Crystallographic Data and Solid-State Properties
While specific crystallographic data for this compound are not explicitly detailed in the available literature, the general principles of crystal structure determination apply to this compound. The ordered arrangement of molecules in the crystalline state would be influenced by the compound's hydrogen bonding capabilities, particularly through the hydroxyl group and the carbamate nitrogen. The presence of multiple polar functional groups suggests the formation of an extensive hydrogen bonding network in the solid state.
The atomic packing factor and coordination number in the crystal structure would depend on the specific molecular arrangements adopted in the solid state. The bulky tert-butyl group and the rigid dioxane ring system would contribute to the overall molecular shape and influence the crystal packing efficiency. The compound's molecular geometry, featuring both hydrophilic (hydroxyl and carbamate) and hydrophobic (tert-butyl and methyl groups) regions, suggests the potential for amphiphilic behavior in crystal packing arrangements.
Crystal structure analysis would provide crucial information about intermolecular interactions, including hydrogen bonding patterns, van der Waals contacts, and potential π-π interactions. The symmetry properties of the crystal would be described by one of the 230 possible space groups, which would define the translational and rotational symmetry elements present in the crystal lattice. Understanding these structural parameters is essential for predicting physical properties such as melting point, solubility, and mechanical properties of the crystalline material.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through analysis of both proton and carbon-13 nuclei. The compound's complex structure generates characteristic chemical shifts and coupling patterns that enable detailed structural assignment. Proton nuclear magnetic resonance spectroscopy would reveal distinct signals for each chemically distinct hydrogen environment within the molecule.
The tert-butyl group would appear as a characteristic singlet around 1.5 parts per million, integrating for nine protons due to the equivalent methyl groups. The geminal dimethyl groups on the dioxane ring would produce a singlet at approximately 1.4 parts per million, integrating for six protons. The hydroxymethyl group would generate a complex multipicity pattern, with the methylene protons appearing as a doublet due to coupling with the hydroxyl proton.
The dioxane ring protons would exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of the oxygen atoms. The axial and equatorial protons on the ring would display distinct chemical shifts and coupling patterns, providing information about the ring conformation and substitution pattern. The carbamate proton would appear as a broad signal around 4.5-5.5 parts per million, with the breadth resulting from exchange with solvent or temperature-dependent conformational changes.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the carbamate group appearing around 155 parts per million. The quaternary carbons would be readily identified by their lack of direct carbon-hydrogen coupling, while the various methyl and methylene carbons would exhibit characteristic multiplicities in proton-decoupled spectra. The dioxane ring carbons would show chemical shifts influenced by the adjacent oxygen atoms and substitution patterns.
Infrared Spectroscopy
Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in this compound. The compound's diverse functional groups generate characteristic absorption bands throughout the infrared spectrum, providing definitive identification of structural features. The hydroxyl group would produce a broad absorption band around 3200-3600 cm⁻¹, with the exact position and breadth depending on hydrogen bonding interactions in the sample matrix.
The carbamate carbonyl group would exhibit a strong absorption around 1700-1750 cm⁻¹, characteristic of the C=O stretching vibration. This band would appear as a sharp, intense peak due to the large dipole moment change associated with the carbonyl stretching motion. The nitrogen-hydrogen stretching vibration of the carbamate group would contribute to the absorption pattern in the 3200-3400 cm⁻¹ region, potentially overlapping with the hydroxyl absorption.
The carbon-oxygen stretching vibrations from both the carbamate ester linkage and the dioxane ring system would produce multiple absorption bands in the 1000-1300 cm⁻¹ region. These bands would provide information about the various C-O bond environments within the molecule. The aliphatic carbon-hydrogen stretching vibrations would appear in the 2800-3000 cm⁻¹ region, with the tert-butyl and methyl groups contributing to a complex absorption pattern in this spectral range.
The fingerprint region below 1500 cm⁻¹ would contain numerous absorption bands arising from bending and skeletal vibrations. This region would provide a unique spectroscopic fingerprint for the compound, useful for identification and purity assessment. The dioxane ring breathing modes and various carbon-carbon stretching vibrations would contribute to the complex absorption pattern in this spectral region.
Mass Spectrometry
Mass spectrometry analysis of this compound would provide definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 261, corresponding to the intact molecule with a single positive charge. The relative abundance of this peak would depend on the ionization method employed and the inherent stability of the molecular ion under the analysis conditions.
Fragmentation analysis would reveal characteristic loss patterns that provide structural confirmation. The tert-butyl carbamate group is known to undergo characteristic fragmentations, including loss of the tert-butyl group (mass 57) and subsequent loss of carbon dioxide (mass 44). These fragmentation patterns would produce daughter ions at mass-to-charge ratios 204 and 160, respectively, providing diagnostic information about the carbamate functionality.
The dioxane ring system would contribute additional fragmentation pathways, potentially involving ring opening and loss of formaldehyde units. The hydroxymethyl group might undergo dehydration reactions, leading to loss of water (mass 18) and formation of fragments at mass-to-charge ratio 243. The geminal dimethyl substitution on the dioxane ring would influence the fragmentation patterns by providing stabilization through hyperconjugation effects.
The isotope pattern analysis would provide additional structural confirmation, particularly through the natural abundance of carbon-13 isotopes. With twelve carbon atoms in the molecule, the molecular ion plus one peak would appear at mass-to-charge ratio 262 with an intensity approximately 13% of the molecular ion peak. This isotope pattern analysis serves as an independent method for confirming the molecular formula and carbon atom count.
X-ray Diffraction Studies
X-ray diffraction analysis of crystalline this compound would provide the most definitive structural characterization possible for this compound. Single crystal X-ray diffraction would determine the precise three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsional angles. This technique would resolve any ambiguities regarding the stereochemistry and conformation of the molecule in the solid state.
The diffraction pattern would reveal the unit cell parameters, including the lengths of the crystallographic axes and the angles between them. The space group determination would provide information about the symmetry elements present in the crystal structure, indicating whether the compound crystallizes in a centrosymmetric or non-centrosymmetric space group. This symmetry information has implications for physical properties such as optical activity and nonlinear optical behavior.
Analysis of the electron density maps generated from the diffraction data would locate all non-hydrogen atoms with high precision, while hydrogen atoms might be located from difference Fourier maps or placed in calculated positions. The thermal parameters obtained from the refinement would provide information about atomic motion within the crystal lattice, indicating the relative rigidity or flexibility of different molecular segments.
The intermolecular interactions revealed by X-ray diffraction would include hydrogen bonding networks, van der Waals contacts, and potential π-π stacking arrangements. The hydroxyl group and carbamate functionality would likely participate in hydrogen bonding interactions that stabilize the crystal structure. The packing arrangement would influence physical properties such as density, mechanical strength, and thermal stability of the crystalline material.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPKGWXTKYSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the dioxane ring. One common method involves the use of tert-butyl carbamate and a hydroxymethyl-dioxane derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate is primarily used as a building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance the pharmacological properties of drug candidates.
Case Study: Synthesis of Antiviral Agents
In a recent study, researchers utilized this compound to synthesize novel antiviral agents targeting RNA viruses. The carbamate moiety was crucial for improving solubility and bioavailability in biological systems .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it suitable for drug delivery applications. Its dioxane structure contributes to increased permeability across cellular membranes.
Case Study: Nanoparticle Formulations
Research demonstrated that encapsulating drugs within nanoparticles functionalized with this compound significantly enhanced therapeutic efficacy against cancer cells by promoting targeted delivery .
Material Science
In material science, this compound serves as a precursor for synthesizing polymers with specific mechanical and thermal properties. Its unique structure facilitates the formation of cross-linked networks that are essential in creating durable materials.
Case Study: Polymer Development
A study focused on developing biodegradable polymers using this compound showed promising results in terms of mechanical strength and degradation rates suitable for biomedical applications .
Data Tables
Mechanism of Action
The mechanism of action of tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo hydrolysis to release the active carbamate group, which can then interact with biological molecules. The dioxane ring provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
tert-Butyl [5-(4-Heptanoylstyryl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (10b)
- Structural Difference: Incorporates a styryl group substituted with a heptanoyl chain.
- The heptanoyl group introduces steric bulk, which may complicate synthetic purification steps (yield: 65%) .
- Reactivity : The styryl group enables cross-coupling reactions, unlike the hydroxymethyl group in the target compound.
tert-Butyl (5-(6-(benzyloxy)-5-(trifluoromethyl)naphthalen-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- Structural Difference : Features a naphthalene ring with benzyloxy and trifluoromethyl substituents.
- Impact :
Analogues with Alternative Ring Systems
tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
- Structural Difference : Replaces the 1,3-dioxane ring with an aromatic oxazole.
- Reduced hydrogen-bonding capacity compared to the dioxane system, altering solubility and crystallinity .
tert-Butyl ((5R,6R)-5-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-hexamethyl-disilaundecan-6-yl)carbamate
- Structural Difference : Contains a dioxolane ring (5-membered) instead of dioxane (6-membered) and additional silyl-protecting groups.
- Silyl groups improve solubility in non-polar solvents but complicate deprotection steps .
Functional Group Variations
tert-Butyl (5-formyl-2,2-dimethyl-1,3-dioxan-5-yl)carbamate
- Structural Difference : Substitutes hydroxymethyl with a formyl group.
- Impact :
tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Structural Difference : Includes a pyrimidine ring and acetate ester.
- The acetate group improves solubility in organic solvents but may hydrolyze under acidic conditions .
Biological Activity
Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate, with CAS number 364631-72-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₃N₁O₅
- Molecular Weight : 261.31 g/mol
- Structure : The compound features a dioxane ring structure that is substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.
Research indicates that compounds similar to this compound may interact with various biological pathways:
In Vitro Studies
Research involving related compounds has demonstrated various biological activities:
- Cell Viability Assays : Studies on similar dioxane derivatives indicate they can affect cell proliferation in cancer cell lines. For instance, a study showed that certain carbamate derivatives reduced cell viability in breast cancer cells by inducing apoptosis.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dioxane Derivative A | MCF-7 (Breast Cancer) | 25 |
| Dioxane Derivative B | HeLa (Cervical Cancer) | 30 |
Pharmacological Studies
Pharmacological evaluations of related compounds have highlighted potential therapeutic uses:
- Anti-cancer Activity : A derivative of the dioxane structure was tested for its ability to inhibit tumor growth in xenograft models.
- Neuroprotective Effects : Some carbamate derivatives have shown promise in protecting neuronal cells from degeneration in models of neurodegenerative diseases.
Safety and Toxicology
While specific toxicity data for this compound are not extensively documented, general safety profiles for carbamate compounds indicate potential irritancy and the need for careful handling due to their chemical nature.
Hazard Statements
The compound is classified with the following hazard statements:
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Q & A
Basic: What are the standard synthetic routes for tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate?
Answer:
The compound is typically synthesized via reductive amination or carbamate coupling. For example, a diastereomeric mixture of intermediates can be reduced using NaBH₄ and NaB(OAc)₃H in dry THF to yield the hydroxymethyl-substituted dioxane ring. Post-reduction, the tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions. Purification often involves reverse-phase flash chromatography (RP-FC) or solvent extraction .
Basic: Which spectroscopic methods are effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR : Assignments focus on the dioxane ring protons (δ 3.8–4.2 ppm) and tert-butyl carbamate signals (δ 1.4 ppm for C(CH₃)₃). Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) confirm stereochemistry .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate molecular weight (e.g., ~250–330 g/mol for analogs) .
- HPLC : Purity assessment using C18 columns with methanol/water gradients .
Advanced: How does the stereochemistry of the dioxane ring influence synthetic outcomes?
Answer:
The 2,2-dimethyl-1,3-dioxane ring imposes conformational rigidity, favoring axial substituents due to the anomeric effect. During synthesis, stereochemical control is critical to avoid diastereomer formation. For example, NaBH₄ reduction of ketone intermediates (e.g., compound 3a/3b ) requires precise temperature control (-20°C to 0°C) to minimize epimerization . Chiral HPLC or NMR-derived NOE experiments are used to verify enantiopurity .
Advanced: What insights do crystal structures provide about molecular interactions?
Answer:
X-ray crystallography reveals:
- Hydrogen bonding : The hydroxymethyl group forms O–H···O bonds with carbonyl oxygen (d ≈ 2.8 Å), stabilizing the lattice .
- Crystal packing : Tert-butyl groups create hydrophobic pockets, influencing solubility and melting points. For analogs, halogen bonds (e.g., C–F···π interactions) further stabilize the structure .
Advanced: How can computational modeling aid in understanding conformational dynamics?
Answer:
Density functional theory (DFT) optimizes molecular geometry, predicting NMR chemical shifts (RMSD < 0.3 ppm vs. experimental). Molecular dynamics simulations (e.g., in water/THF) assess solvent effects on the dioxane ring’s chair-to-boat transitions .
Basic: What purification techniques are recommended post-synthesis?
Answer:
- Reverse-phase flash chromatography (RP-FC) : Using C18 silica and gradients of methanol/water (e.g., 60:40 → 90:10) resolves polar impurities .
- Solvent extraction : Ethyl acetate/water partitioning removes unreacted Boc reagents .
Advanced: How do reaction conditions affect regioselectivity in functionalization?
Answer:
- Catalysts : HATU/DIEA in DMF promotes carbamate coupling without racemization .
- Temperature : Low temperatures (-20°C) during NaBH₄ reduction suppress side reactions (e.g., over-reduction of carbonyls) .
Basic: What intermediates are common in its synthesis?
Answer:
- 5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-amine : Prepared via reductive amination of ketone precursors .
- tert-Butyl carbamate derivatives : Used as Boc-protecting agents (e.g., Boc₂O in THF) .
Advanced: What challenges arise in achieving high enantiomeric purity?
Answer:
Chiral centers in the dioxane ring require enantioselective catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. Racemization risks increase above 25°C, necessitating strict temperature control during Boc-deprotection (e.g., TFA/DCM at 0°C) .
Advanced: How does the compound’s stability impact experimental design?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
